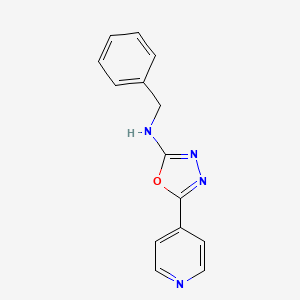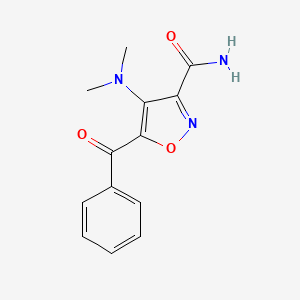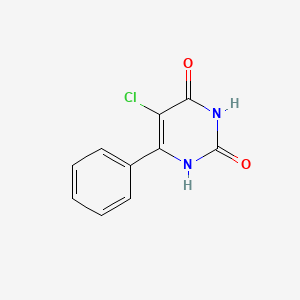
5-Chloro-6-phenylpyrimidine-2,4(1h,3h)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-6-phenylpyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound. It belongs to the pyrimidine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. The compound features a chlorine atom at position 5 and a phenyl group at position 6, along with keto groups at positions 2 and 4. This structure imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-phenylpyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 5-chlorouracil and benzaldehyde.
Condensation Reaction: The initial step involves a condensation reaction between 5-chlorouracil and benzaldehyde in the presence of a base like sodium hydroxide or potassium carbonate. This reaction forms an intermediate compound.
Cyclization: The intermediate undergoes cyclization under acidic conditions, often using hydrochloric acid, to form the pyrimidine ring.
Purification: The final product is purified through recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used for the condensation and cyclization reactions.
Automated Systems: Automated systems control reaction conditions such as temperature, pressure, and pH to ensure consistency and efficiency.
Continuous Flow Processes: Continuous flow processes may be employed to enhance production rates and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-6-phenylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 5 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium amide, thiourea, or sodium ethoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Substitution Products: Depending on the nucleophile, products can include 5-amino-6-phenylpyrimidine-2,4(1H,3H)-dione, 5-thio-6-phenylpyrimidine-2,4(1H,3H)-dione, etc.
Oxidation Products: Oxidation can yield compounds like 5-chloro-6-phenylpyrimidine-2,4-dione oxides.
Reduction Products: Reduction can produce 5-chloro-6-phenylpyrimidine-2,4-dione amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-Chloro-6-phenylpyrimidine-2,4(1H,3H)-dione is used as a building block for synthesizing more complex heterocyclic compounds. It serves as a precursor in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with various biological targets, making it useful in drug discovery and development.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. They may exhibit antiviral, antibacterial, or anticancer properties, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals. It can be incorporated into polymers, coatings, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Chloro-6-phenylpyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor functions. This interaction can disrupt biological pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Chlorouracil: Lacks the phenyl group at position 6.
6-Phenylpyrimidine-2,4(1H,3H)-dione: Lacks the chlorine atom at position 5.
5-Bromo-6-phenylpyrimidine-2,4(1H,3H)-dione: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
5-Chloro-6-phenylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of both the chlorine atom and the phenyl group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various applications.
Propiedades
Número CAS |
90767-48-9 |
|---|---|
Fórmula molecular |
C10H7ClN2O2 |
Peso molecular |
222.63 g/mol |
Nombre IUPAC |
5-chloro-6-phenyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H7ClN2O2/c11-7-8(6-4-2-1-3-5-6)12-10(15)13-9(7)14/h1-5H,(H2,12,13,14,15) |
Clave InChI |
CWHCSHQEUCLQTF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=O)NC(=O)N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



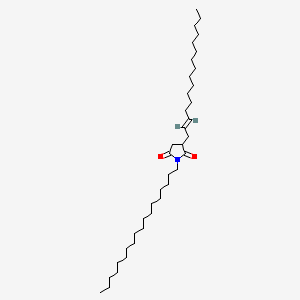
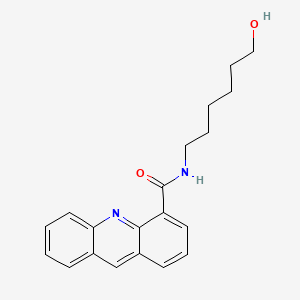

![2,2'-[(4-Iodophenyl)methylene]bis(5-tert-butylfuran)](/img/structure/B12905649.png)
![1-Benzyl-3-[1-(1h-indol-3-yl)ethyl]piperidin-4-one](/img/structure/B12905657.png)
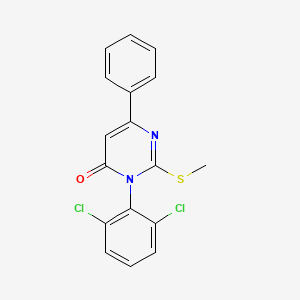
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-pyridinyl)-](/img/structure/B12905659.png)
![2-Chloro-N-[4-(3-methyl-1,2-oxazol-5-yl)phenyl]acetamide](/img/structure/B12905661.png)
![3-[(4-Chlorobenzene-1-sulfonyl)oxy]-2-phenylquinazolin-4(3H)-one](/img/structure/B12905678.png)

